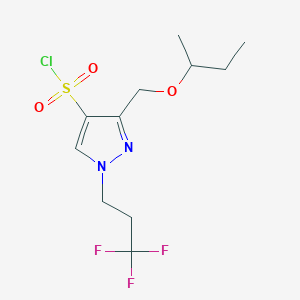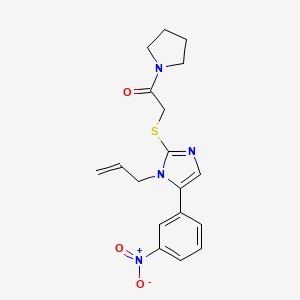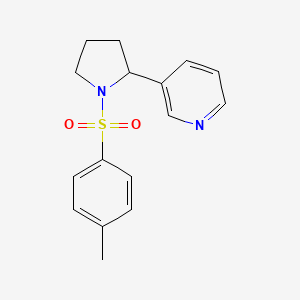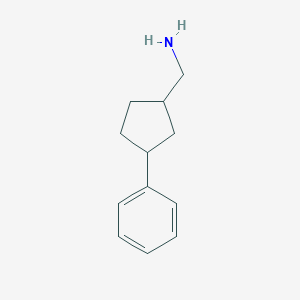![molecular formula C8H16ClNO2 B2494557 (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride CAS No. 2445749-41-5](/img/structure/B2494557.png)
(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azaspiro[4.4]nonane derivatives has been explored through various methodologies, aiming to achieve high stereoselectivity and functional group tolerance. For example, racemic 1-azaspiro[4.4]nonane-2,6-dione was synthesized from cyclopentanone in five steps and resolved into enantiomers via chiral acetals (Nagasaka, Sato, & Saeki, 1997). Additionally, novel synthetic routes have enabled the construction of azaspiro[4.4]nonane frameworks as key structures in bioactive natural products, demonstrating the diversity in synthetic approaches (El Bialy, Braun, & Tietze, 2005).
Molecular Structure Analysis
The molecular structure of azaspiro[4.4]nonane derivatives showcases a spirocyclic system, where the cyclopentane and pyrrolidine rings are joined at a single carbon atom, creating a rigid and complex three-dimensional shape. This unique configuration is crucial for the molecule's chemical behavior and interactions. The crystal structure analysis of related compounds reveals the importance of the spirocyclic framework in determining the compound's physical and chemical properties (Wen, 2002).
Chemical Reactions and Properties
Azaspiro[4.4]nonane derivatives participate in a variety of chemical reactions, exploiting the reactivity of both the nitrogen and the oxygen atoms within the spirocyclic structure. For instance, acid-catalyzed hydrolysis and acylation reactions have been utilized to modify the imino group in specific azaspiro[4.4]nonane derivatives, showcasing the versatility of these compounds in synthetic chemistry (Belikov et al., 2013).
Physical Properties Analysis
The physical properties of "(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride" and similar compounds are significantly influenced by their molecular structure. The presence of a spirocyclic system affects the compound's solubility, boiling point, and melting point, making these properties critical for their application in various scientific research areas. The synthesis and properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane have been studied, highlighting the impact of structural modifications on the physical properties (Kamiński, Obniska, & Dybała, 2008).
Chemical Properties Analysis
The chemical properties of azaspiro[4.4]nonane derivatives, such as reactivity, stability, and interaction with other molecules, are determined by the spirocyclic structure and the functional groups present. These properties are essential for the compound's application in synthetic routes and chemical reactions. The exploration of nitroso-ene cyclization provided an efficient method to construct 1-azaspiro[4.4]nonane, demonstrating the compound's versatility and potential in organic synthesis (Huang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Bioprocessing and Chemical Synthesis
Compounds with complex structures, such as "(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride", often garner attention in the field of bioprocessing and chemical synthesis. Research might focus on their biosynthesis, chemical synthesis, or downstream processing. For instance, studies have been conducted on the downstream processing of biologically produced diols, emphasizing methods for recovery and purification due to their wide range of applications (Xiu & Zeng, 2008).
Pharmacological and Therapeutic Investigations
Compounds like "(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride" are also investigated for their pharmacological properties. Research in this area might include studying their pharmacokinetics, mechanism of action, and potential therapeutic applications. For example, azepane-based compounds, which are structurally complex like the compound , have shown a variety of pharmacological properties and are considered promising for the discovery of new therapeutic agents (Zha et al., 2019).
Environmental and Industrial Applications
Chemical compounds with unique properties are often the subject of environmental and industrial research. This might involve studying their role in environmental contamination, their removal from waste products, or their utility in creating more environmentally friendly industrial processes. For instance, research has been conducted on the removal of synthetic textile dyes from wastewaters, highlighting the need for effective treatment technologies (Singh & Arora, 2011).
Mechanistic and Chemical Property Studies
Studies are often conducted to understand the fundamental chemical and physical properties of compounds, their stability, reactivity, and interactions with other molecules. Such research lays the groundwork for further applied studies in fields like drug development, material science, and environmental science. For example, the mechanism of β-O-4 bond cleavage during acidolysis of lignin has been reviewed to understand its implications in various fields (Yokoyama, 2015).
Eigenschaften
IUPAC Name |
(3R,4S)-1-azaspiro[4.4]nonane-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-6-5-9-8(7(6)11)3-1-2-4-8;/h6-7,9-11H,1-5H2;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEKLRWRDARJGC-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)[C@@H]([C@@H](CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)


